N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Description

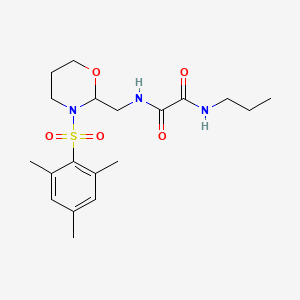

N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a sulfonamide-oxazinan-oxalamide hybrid compound. Its structure features a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group attached to a 1,3-oxazinan ring, which is further linked via a methylene bridge to an oxalamide scaffold with an N-propyl substituent.

Properties

IUPAC Name |

N-propyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S/c1-5-7-20-18(23)19(24)21-12-16-22(8-6-9-27-16)28(25,26)17-14(3)10-13(2)11-15(17)4/h10-11,16H,5-9,12H2,1-4H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMKCCWKDRPSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the reaction of mesitylsulfonyl chloride with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The mesitylsulfonyl group can be oxidized to form sulfonic acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The oxazinan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted oxazinan derivatives.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group can interact with enzymes or receptors, modulating their activity. The oxazinan ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with sulfonamide-containing oxazinan derivatives. Key analogs include:

N1-((3-((4-Fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

- Structural Difference : Replacement of mesitylsulfonyl with 4-fluoro-3-methylphenylsulfonyl.

N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide

- Structural Difference: Oxalamide linked to azetidinone rings with chloro and methoxy substituents instead of an oxazinan-sulfonamide system.

- Impact: The azetidinone scaffold introduces β-lactam-like rigidity, which may enhance stability but reduce solubility compared to the oxazinan core .

Physicochemical Properties (Hypothetical Comparison)

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 411.5 g/mol. The compound features an oxazinan ring, a mesitylsulfonyl group, and an oxalamide linkage, contributing to its distinctive chemical properties and potential bioactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉N₃O₅S |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 872975-79-6 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It is believed to interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

- Receptor Modulation : There is evidence suggesting that this compound may bind to particular receptors, which could alter cellular signaling processes and lead to therapeutic effects .

- Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Activity : A notable study investigated the compound's effects on cancer cell lines. Results showed a significant reduction in cell viability in treated cells compared to controls, suggesting potential anticancer properties .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, indicating its potential as a new antimicrobial agent .

Comparative Analysis

When compared with similar compounds, this compound shows unique properties attributed to its mesitylsulfonyl group and oxazinan structure. This structural uniqueness may confer enhanced reactivity and selectivity towards biological targets compared to other oxalamides .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide?

- Answer : Synthesis typically involves sequential functionalization of the oxazinan ring and sulfonamide coupling. Critical steps include:

- Mesitylsulfonyl group introduction : Reacting 1,3-oxazinan-2-yl precursors with mesitylenesulfonyl chloride under inert atmosphere (N₂/Ar) using catalysts like triethylamine to stabilize intermediates .

- Oxalamide linkage formation : Coupling the mesitylsulfonyl-oxazinan intermediate with propylamine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Purification : Chromatography (e.g., silica gel) or recrystallization in solvents like ethyl acetate/hexane is critical due to polar byproducts .

- Challenges : Low yields from steric hindrance at the oxazinan N-center and competing sulfonamide hydrolysis under acidic/basic conditions.

Q. How is the molecular structure of this compound validated experimentally?

- Answer : Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., mesityl methyl protons at ~2.3 ppm, oxazinan ring protons at 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~450–500 g/mol) and fragmentation patterns .

- X-ray Crystallography : Rarely reported but critical for resolving stereochemistry of the oxazinan ring and sulfonamide geometry .

Q. What are the solubility and stability profiles under experimental conditions?

- Answer :

- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred; limited solubility in water (<1 mg/mL) due to hydrophobic mesityl and propyl groups .

- Stability : Hydrolytically sensitive under strong acids/bases. Store at –20°C in inert, anhydrous environments to prevent sulfonamide bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Contradictions often arise from:

- Purity discrepancies : Validate via HPLC (>95% purity) and control for residual solvents/catalysts that may interfere with assays .

- Assay variability : Standardize cell-based assays (e.g., RORγ modulation in autoimmune models ) using positive controls (e.g., ursolic acid for RORγ inhibition).

- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl-sulfonyl variants ) to isolate mesityl-specific effects.

Q. What computational methods are used to predict binding interactions with biological targets like RORγ?

- Answer :

- Docking studies : Use software (AutoDock Vina, Schrödinger) to model interactions between the mesitylsulfonyl group and RORγ’s ligand-binding domain (LBD). Key residues: His479, Tyr502 .

- Molecular Dynamics (MD) : Simulate stability of sulfonamide-LBD hydrogen bonds over 100-ns trajectories to assess binding affinity .

- QSAR modeling : Correlate substituent electronegativity (e.g., mesityl vs. phenylsulfonyl) with IC₅₀ values in enzyme inhibition assays .

Q. How does the mesitylsulfonyl group influence reactivity in catalytic transformations?

- Answer : The mesityl group:

- Steric effects : Shields the sulfonamide sulfur, reducing nucleophilic attack and enhancing stability in cross-coupling reactions .

- Electronic effects : Electron-withdrawing sulfonyl moiety activates adjacent oxazinan nitrogen for regioselective alkylation or acylation .

- Case study : In Pd-catalyzed Suzuki couplings, mesitylsulfonyl derivatives show slower reaction rates but higher selectivity vs. phenylsulfonyl analogs .

Q. What strategies optimize enantiomeric purity for chiral oxazinan intermediates?

- Answer :

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s salen complexes in asymmetric cyclization of oxazinan precursors .

- Chiral HPLC : Resolve racemic mixtures using cellulose-based columns (e.g., Chiralpak IB) .

- Crystallization-induced asymmetric transformation : Leverage mesityl’s bulk to bias crystal lattice formation toward a single enantiomer .

Methodological Considerations

Q. Designing SAR studies for this compound: Which substituents should be prioritized?

- Answer : Focus on:

- Sulfonyl group : Replace mesityl with 4-fluorophenyl or 3,4-dimethoxyphenyl to modulate electron density .

- Oxazinan ring : Introduce sp³-hybridized substituents (e.g., methyl, hydroxypropyl) to alter ring conformation and hydrogen-bonding capacity .

- Propyl chain : Replace with allyl or furan-2-ylmethyl groups to evaluate steric vs. electronic effects on bioactivity .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetics?

- Answer :

- In vitro : Caco-2 cell monolayers for permeability; microsomal stability assays (human liver microsomes) .

- In vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations. Note: High logP (~3.5) may necessitate lipid-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.